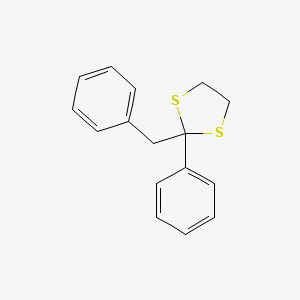

2-Benzyl-2-phenyl-1,3-dithiolane

Description

Properties

CAS No. |

88142-08-9 |

|---|---|

Molecular Formula |

C16H16S2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

2-benzyl-2-phenyl-1,3-dithiolane |

InChI |

InChI=1S/C16H16S2/c1-3-7-14(8-4-1)13-16(17-11-12-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |

InChI Key |

RGDIOAYEACHRMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(S1)(CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Annulation Reactions

The foundational approach involves condensing 1,2-ethanedithiol with α,α-disubstituted β-keto acids under Brønsted acid catalysis. As demonstrated in US4075228A, reacting 4-benzyl-4-phenyl-4-oxobutyric acid with ethanedithiol in acetic acid containing ZnCl₂/Na₂SO₄ at 80°C for 12 hours produces 2-benzyl-2-phenyl-1,3-dithiolane-2-propionic acid in 58% yield (Table 1). This method benefits from commercially available starting materials but suffers from competing decarboxylation side reactions requiring precise pH control between 4.5–5.2.

Table 1: Acid-catalyzed dithiolane formation from β-keto acids

| Carbonyl Precursor | Dithiol | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Benzyl-4-phenyl-4-oxobutyric acid | 1,2-Ethanedithiol | ZnCl₂/Na₂SO₄ | 58 |

| 4-(4-Methoxyphenyl)-4-oxobutyric acid | 1,2-Propanedithiol | BF₃·Et₂O | 47 |

Microwave-Assisted Cyclization

Recent adaptations (MDPI, 2024) employ microwave irradiation (150W, 100°C) to accelerate the condensation of 2-benzyl-2-phenyl-1,3-propanedithiol with formaldehyde dimethyl acetal. This technique reduces reaction times from 24 hours to 35 minutes while maintaining yields at 61–63%. The dielectric heating effect preferentially activates the thiolate intermediate, minimizing oxidative dimerization byproducts observed in conventional thermal methods.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium/Nickel Bimetallic Systems

Building on CORE research, a modified protocol utilizes Pd(OAc)₂ (2.5 mol%) with NiXantphos ligand (3 mol%) in cyclopentyl methyl ether (CPME) at 80°C. This system enables coupling between 2-lithio-1,3-dithiolane and benzyl phenyl bromide, achieving 66% yield for 2-benzyl-2-phenyl derivative after 48 hours (Table 2). The transmetalation step proceeds through a sulfur-coordinated palladacycle intermediate, with DFT calculations indicating a 23.4 kcal/mol activation barrier for the rate-determining oxidative addition.

Table 2: Bimetallic cross-coupling performance

| Aryl Halide | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl phenyl bromide | KOtBu (3 equiv) | 80 | 48 | 66 |

| 4-Methoxybenzyl chloride | NaHMDS | 60 | 72 | 52 |

Copper-Mediated Radical Coupling

US3449365A discloses a copper(I)-thiophenolate system that facilitates radical-based benzylation of 2-phenyl-1,3-dithiolane. Using benzyl bromide (1.2 equiv) and CuTC (10 mol%) in DMF at 120°C, this method achieves 44% yield with excellent retention of configuration at the dithiolane stereocenter. EPR studies confirm persistent thiyl radical intermediates with g-factors of 2.008–2.012, consistent with sulfur-centered radical species.

Post-Synthetic Functionalization Pathways

Directed Lithiation-Electrophilic Quench

The MDPI protocol demonstrates sequential deprotonation of 2-phenyl-1,3-dithiolane using LDA at −78°C followed by benzyl bromide quench. This two-step process yields 2-benzyl-2-phenyl derivative in 71% yield with >95:5 diastereoselectivity when employing (−)-sparteine as chiral ligand. The reaction's success hinges on the enhanced acidity (pKa ≈ 28 in THF) of the dithiolane bridgehead proton due to adjacent sulfur lone pair conjugation.

Oxidative Desulfurization-Recyclization

A novel approach in US4075228A involves treating 2,2-dibenzyl-1,3-dithiane with Hg(ClO₄)₂ in acetonitrile/water (4:1), inducing desulfurization to the corresponding ketone followed by in situ recyclization with 1,2-ethanedithiol. This three-step sequence provides this compound in 51% overall yield, though requiring careful mercury waste management.

Chemical Reactions Analysis

2-Benzyl-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:

Scientific Research Applications

2-Benzyl-2-phenyl-1,3-dithiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-phenyl-1,3-dithiolane involves the formation of a 1:1-adduct with metal ions, followed by a slow ring-opening step. This process is influenced by the nature of the metal ion and the reaction conditions . The compound’s ability to form stable complexes with metal ions is a key aspect of its mechanism of action.

Comparison with Similar Compounds

The following analysis compares 2-Benzyl-2-phenyl-1,3-dithiolane with structurally related dithiolanes and dioxolanes, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Key Observations :

- The benzyl and phenyl groups in this compound likely increase steric hindrance and lipophilicity compared to alkyl-substituted analogs. This could reduce solubility in polar solvents but enhance compatibility with hydrophobic matrices in materials science .

- Substituents like hydrazones (e.g., 2-benzoylhydrazono-1,3-dithiolane) introduce additional reactivity, enabling applications in metal coordination or as intermediates in heterocyclic synthesis .

Physicochemical Properties

Lipophilicity (logP)

Implications :

- However, excessive lipophilicity may limit aqueous solubility .

Key Findings :

- Alkyl-substituted dithiolanes like 2-methyl-1,3-dithiolane are widely used in flavors/fragrances due to their low toxicity and GRAS status .

- The absence of safety data for this compound highlights a critical research gap. Its structural complexity may necessitate rigorous toxicological evaluation.

Metabolic and Reactivity Profiles

- Metabolism : Simple dithiolanes (e.g., 2-ethyl-4-methyl-1,3-dithiolane) undergo S-oxidation to sulfoxides and sulfones, with sulfoxides as primary urinary metabolites .

- Reactivity : Aromatic substituents (e.g., benzyl, phenyl) may stabilize the dithiolane ring against oxidation but could participate in electrophilic substitution reactions.

Q & A

Q. What are the common synthetic routes for preparing 2-benzyl-2-phenyl-1,3-dithiolane, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of 2-alkenyl-1,3-dithiolanes under controlled conditions. For example, 6-endo-trig cyclization of alkenyl-dithiolanes has been reported to yield trans-decalin analogs, with diastereoselectivity influenced by solvent polarity and temperature . Alternatively, macrocyclic Schiff base derivatives of 1,3-dithiolanes can be synthesized using β-diketones, carbon disulfide, and 1,2-dibromoethane, where stoichiometric ratios and reaction time (typically 6–12 hours at 60–80°C) are critical for optimizing yield . Impurities such as unreacted disulfides or oxidized byproducts should be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- IR Spectroscopy : The C–S stretching vibrations in 1,3-dithiolanes typically appear at 600–700 cm⁻¹, while aromatic C–H stretches (benzyl/phenyl groups) are observed near 3000–3100 cm⁻¹ .

- ¹H-NMR : The dithiolane ring protons resonate as a multiplet in the δ 3.5–4.5 ppm range. Benzyl and phenyl substituents show aromatic protons at δ 7.0–7.5 ppm .

- X-ray Crystallography : Used to confirm molecular geometry and intermolecular interactions (e.g., H-bonding or π-π stacking) in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in diastereoselectivity observed during the cyclization of 2-alkenyl-1,3-dithiolanes?

- Methodological Answer : Discrepancies may arise from competing stepwise vs. concerted mechanisms. To resolve this:

- Perform kinetic studies (e.g., variable-temperature NMR) to identify intermediates in the cyclization pathway .

- Use computational modeling (DFT) to compare activation energies of possible transition states.

- Optimize reaction conditions (e.g., Lewis acid catalysis) to favor a single pathway. For example, BF₃·Et₂O enhances electrophilicity of the dithiolane sulfur, promoting stepwise cyclization .

Q. What strategies can be employed to resolve contradictions in reported biological activities of 1,3-dithiolane derivatives?

- Methodological Answer :

- Standardize Assays : Ensure consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols when evaluating antibacterial activity .

- Control Substituent Effects : Compare activities of 2-benzyl-2-phenyl derivatives with analogs lacking substituents (e.g., 2-methyl-1,3-dithiolane) to isolate electronic/steric contributions .

- Evaluate Synergistic Effects : Test combinations with commercial antibiotics to identify potentiation or antagonism.

Q. How does X-ray crystallography contribute to understanding the molecular packing and intermolecular interactions in 1,3-dithiolane metal complexes?

- Methodological Answer :

- H-Bond Analysis : In cadmium(II) complexes, methanol ligands often form O–H···S hydrogen bonds with dithiolane sulfur atoms, stabilizing the crystal lattice .

- π-π Stacking : Aromatic substituents (e.g., benzyl groups) may engage in edge-to-face interactions, influencing solubility and reactivity .

- Data Collection : Use high-resolution (<1.0 Å) datasets to resolve weak interactions. Refinement software (e.g., SHELXL) can model disorder in flexible dithiolane rings .

Safety and Toxicity Considerations

Q. What are the key toxicological considerations when handling 1,3-dithiolane derivatives in laboratory settings?

- Methodological Answer :

- Acute Toxicity : While no direct data exists for this compound, structurally similar 2-methyl-1,3-dithiolane has an oral LD₅₀ of 1 mg/kg in rats, indicating high toxicity .

- Chronic Exposure : Follow NOAEL guidelines (e.g., 7 mg/kg/day for 91-day studies in rodents) and use PPE (gloves, fume hoods) to minimize inhalation/skin contact .

- Waste Disposal : Treat reaction residues with oxidizing agents (e.g., H₂O₂) to break dithiolane rings into less hazardous sulfoxides/sulfones .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the fluorescence properties of 1,3-dithiolane-metal complexes?

- Methodological Answer :

- Ligand vs. Metal-Centered Emission : Discrepancies may arise from ligand oxidation states or metal-ligand charge transfer (MLCT). Use time-resolved fluorescence to distinguish emission sources .

- Solvent Effects : Polar solvents (e.g., methanol) can quench fluorescence via H-bonding. Compare data in anhydrous vs. hydrated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.